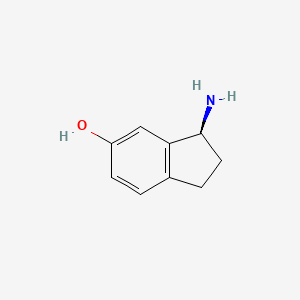

(S)-3-Amino-5-hydroxyindane

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-2,3-dihydro-1H-inden-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUPGBDOLGDVNW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679363 | |

| Record name | (3S)-3-Amino-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213899-46-7 | |

| Record name | (3S)-3-Amino-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects and Chiral Recognition in Aminoindane Research

Enantiomeric Purity and Chirality Control in Synthesis

The synthesis of enantiomerically pure aminoindanes is a key objective for researchers in order to elucidate the specific biological roles of each enantiomer. Achieving high enantiomeric purity requires precise control over the chirality introduced during the synthetic process. Various strategies have been developed to this end, including the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution.

The determination of enantiomeric purity is a critical step in asymmetric synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The use of chiral derivatizing agents, chiral solvating agents, or chiral lanthanide shift reagents can induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification researchgate.net. For example, quinine, an inexpensive and commercially available chiral reagent, can be used in catalytic amounts to induce discrimination in the NMR spectra of enantiomers of protected amino acids, providing a rapid and accurate method for determining their enantiomeric purity rsc.org. More advanced techniques, such as enantioselective indicator displacement assays, offer a high-throughput method for determining the enantiomeric excess of chiral compounds like amino acids nih.gov.

| Method | Chiral Auxiliary/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Synthesis | (R)-Phenylglycine amide | (S)-1-Aminoindane | 96% | researchgate.net |

| NMR Analysis | Quinine | Protected Amino Acids | N/A | rsc.org |

| Indicator Displacement Assay | Chiral Receptors and Indicator | α-Amino Acids | N/A | nih.gov |

Diastereoselective Synthesis of Substituted Aminoindanes

The synthesis of substituted aminoindanes often involves the creation of multiple stereocenters. Controlling the relative stereochemistry between these centers, known as diastereoselectivity, is essential for accessing specific isomers with desired biological activities. The synthesis of vicinal amino alcohols, which contain adjacent amino and hydroxyl groups, is a common objective in this area, as this motif is present in many natural products and pharmaceuticals rsc.orgrsc.org.

An efficient strategy for the synthesis of chiral 3-amino-1-indanols involves an organocatalyzed cascade aza-Michael-aldol reaction. This approach is complementary to the traditional Friedel-Crafts strategy and allows for the stereoselective construction of the aminoindanol (B8576300) core. The stereochemical outcome of such reactions is highly dependent on the catalyst and reaction conditions employed.

The synthesis of vicinal amino alcohols on a pre-existing indane scaffold can also be achieved through stereoselective methods. Aza-Wacker cyclizations of O-allyl hemiaminals under aerobic conditions provide an efficient route to 1,2-aminoalcohol derivatives from allylic alcohols nih.govnih.gov. This method demonstrates high levels of diastereoselectivity in the formation of the oxazolidine (B1195125) products, which can then be unmasked to reveal the vicinal amino alcohol functionality nih.govnih.gov.

| Reaction Type | Substrates | Product | Key Features | Reference |

| Cascade aza-Michael-aldol | Enones and Amines | 3-Amino-1-indanols | Organocatalyzed, Stereoselective | N/A |

| Aza-Wacker Cyclization | O-allyl hemiaminals | Oxazolidines (precursors to vicinal amino alcohols) | Aerobic, Diastereoselective | nih.govnih.gov |

Impact of Absolute Stereochemistry on Biological Activity in Indane Scaffolds

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. For chiral molecules like aminoindanes, the two enantiomers can exhibit significantly different pharmacological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

Aminoindane derivatives have been extensively studied for their effects on monoamine transporters, including those for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). The absolute stereochemistry of these compounds can profoundly influence their potency and selectivity for these transporters. For example, studies on various ring-substituted 2-aminoindans have shown that substitutions on the aromatic ring can increase potency at SERT while reducing it at DAT and NET nih.gov. 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) is moderately selective for SERT and NET, while 5-methoxy-6-methyl-2-aminoindane (MMAI) is highly selective for SERT nih.gov.

While specific data for the individual enantiomers of 3-Amino-5-hydroxyindane are not detailed in the provided search results, the principle of stereospecificity is well-established for this class of compounds. For instance, in the case of ibuprofen, the S(+)-enantiomer is considered the active form, and while metabolic chiral inversion of the R(-)-enantiomer occurs, the S-enantiomer alone has been shown to be as efficacious as the racemic mixture with potentially fewer gastrointestinal side effects unesp.br. This highlights the importance of evaluating single enantiomers to optimize therapeutic benefit and minimize adverse effects.

The interaction of aminoindanes with their biological targets is also influenced by their conformational preferences. The cyclopentane (B165970) ring of the indane scaffold can adopt different conformations, placing the amino group in either an axial or equatorial position. These conformational differences can affect the binding affinity and efficacy of the compound at its target receptor.

| Compound | Primary Transporter Interactions | Key Finding | Reference |

| 2-Aminoindan (2-AI) | NET and DAT | Selective substrate for norepinephrine and dopamine transporters. | nih.gov |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | SERT and NET | Moderately selective for serotonin and norepinephrine transporters. | nih.gov |

| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | SERT | Highly selective for the serotonin transporter. | nih.gov |

Chiral Auxiliaries and Ligands Derived from Indane Derivatives

The inherent chirality of certain indane derivatives makes them valuable building blocks for the development of new chiral auxiliaries and ligands for asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired transformation, the auxiliary can be removed and ideally recycled.

cis-1-Aminoindan-2-ol is a well-established chiral auxiliary that has been utilized in a variety of asymmetric transformations, including aldol (B89426) and Diels-Alder reactions nih.gov. The rigid bicyclic structure of the indane backbone provides a well-defined chiral environment that can effectively control the approach of reagents to the reactive center. Both enantiomers of cis-1-aminoindan-2-ol are readily available, which is a significant advantage for accessing both enantiomers of the desired product nih.gov. Oxazolidinones derived from aminoindanol have been shown to be effective chiral auxiliaries in Diels-Alder reactions, providing high levels of diastereoselectivity nih.gov.

In addition to their role as chiral auxiliaries, indane derivatives have been incorporated into the structure of chiral ligands for transition metal-catalyzed asymmetric reactions. The design of chiral ligands is a cornerstone of asymmetric catalysis, with the ligand being responsible for transferring its chiral information to the catalytic center. P-stereogenic amino-phosphines, for example, are a class of privileged ligands in asymmetric catalysis, and their synthesis has been facilitated by the use of cis-1-amino-2-indanol as a chiral auxiliary acs.org.

Furthermore, indane-based phosphine (B1218219) ligands have been developed and applied in asymmetric catalysis. The modular nature of some ligand syntheses allows for the facile variation of substituents on the indane scaffold, enabling the fine-tuning of the ligand's steric and electronic properties to achieve high enantioselectivity in specific reactions.

| Indane Derivative | Application | Type of Asymmetric Reaction | Reference |

| cis-1-Aminoindan-2-ol | Chiral Auxiliary | Aldol and Diels-Alder Reactions | nih.gov |

| cis-1-Amino-2-indanol | Chiral Auxiliary in Ligand Synthesis | Synthesis of P-Stereogenic Amino-Phosphines | acs.org |

Structure Activity Relationship Sar Studies and Computational Analysis of S 3 Amino 5 Hydroxyindane and Analogues

Principles and Methodologies of Structure-Activity Relationship (SAR) Analysis in Drug Discovery

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, predicated on the principle that the biological activity of a chemical compound is intrinsically linked to its three-dimensional structure. By systematically modifying the chemical structure of a molecule and observing the corresponding changes in its biological effects, medicinal chemists can identify the key chemical features, or pharmacophores, responsible for its activity.

The primary methodologies in SAR analysis can be broadly categorized as follows:

Qualitative SAR: This approach involves making discrete, often conservative, modifications to a lead compound and assessing the impact on its biological activity. These modifications can include altering functional groups, changing the size or shape of the molecule, or introducing new substituents. The goal is to build a qualitative understanding of which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, or metabolic stability.

Quantitative Structure-Activity Relationship (QSAR): QSAR seeks to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. By using computational methods to calculate various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), researchers can develop predictive models that can estimate the activity of novel, unsynthesized compounds.

These methodologies allow for a more rational approach to drug design, moving beyond serendipitous discovery to a more targeted and efficient process of lead optimization.

Ligand-Based SAR Studies on Aminoindane Derivatives

Ligand-based SAR studies are particularly valuable when the three-dimensional structure of the biological target is unknown. These studies focus on the characteristics of the molecules that bind to the target to infer the properties of the binding site. For aminoindane derivatives, these studies have been instrumental in understanding how modifications to the core structure influence their biological profiles, particularly their interactions with monoamine transporters.

Influence of Substituent Pattern on Biological Activity

The biological activity of aminoindane derivatives can be significantly altered by the nature and position of substituents on the aromatic ring, as well as modifications to the amino and hydroxyl groups.

Aromatic Ring Substitution: Research on 2-aminoindane derivatives has demonstrated that substitutions on the aromatic ring can profoundly impact their potency and selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). For instance, the addition of electron-withdrawing or electron-donating groups at various positions on the benzene (B151609) ring can alter the electronic distribution of the molecule, thereby influencing its binding affinity to target proteins. While direct SAR data for 3-amino-5-hydroxyindane is limited, it is plausible that similar principles apply. A hydroxyl group at the 5-position, as in the parent compound, is expected to influence hydrogen bonding interactions within a receptor binding pocket. Further substitutions on the aromatic ring could modulate lipophilicity and steric bulk, which are critical factors in receptor binding.

Amino Group Modification: The amino group is a crucial pharmacophoric feature, often involved in key ionic or hydrogen bonding interactions with the biological target. Modification of the amino group, such as N-alkylation or N-acylation, can have a dramatic effect on activity. For example, in related phenethylamine (B48288) scaffolds, the size of the substituent on the amino group is a critical determinant of activity and selectivity at monoamine transporters. It is reasonable to infer that for (S)-3-Amino-5-hydroxyindane, N-methylation or N-ethylation could alter its interaction with its biological target(s), potentially shifting its selectivity profile.

Hydroxyl Group Modification: The hydroxyl group at the 5-position is a key

Quantitative Structure-Activity Relationships (QSAR) in Indane Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgijpsr.com These models are instrumental in predicting the activity of novel compounds and in understanding the molecular properties that govern their biological function. In the context of indane research, QSAR studies can provide valuable insights into how modifications to the indane scaffold influence its interaction with biological targets.

While specific QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of QSAR have been applied to structurally related compounds, such as aminotetralin analogues. nih.govnih.gov These studies reveal that physicochemical properties like lipophilicity, electronic effects of substituents, and steric parameters play a crucial role in determining the biological activity of these molecules.

A typical QSAR study involves the following steps:

Data Set Selection: A series of indane analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For instance, a hypothetical QSAR model for a series of aminoindane derivatives might take the form of the following equation:

Biological Activity = c1 * (LogP) + c2 * (HOMO energy) - c3 * (Molecular Weight) + constant

Where LogP represents the lipophilicity, HOMO energy is an electronic descriptor, and c1, c2, and c3 are coefficients determined from the regression analysis. The development of such models for aminoindane derivatives would be a valuable endeavor for guiding the synthesis of new compounds with enhanced activity.

| QSAR Component | Description | Example Descriptors for Indane Derivatives |

|---|---|---|

| Data Set | A collection of indane analogues with known biological activities. | A series of substituted 3-aminoindanes with measured receptor binding affinities. |

| Descriptors | Numerical values representing various aspects of the molecular structure. | LogP (lipophilicity), Dipole Moment, HOMO/LUMO energies, Molecular Surface Area. |

| Statistical Method | Algorithm used to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). nih.gov |

| Validation | Assessing the predictive ability of the model. | Cross-validation (leave-one-out), prediction on an external test set. |

Computational Chemistry Applications in Indane Research

Computational chemistry provides a powerful lens through which the intricate world of molecular structure and dynamics can be explored. researchgate.net For indane derivatives like this compound, computational methods offer a means to understand their behavior at an atomic level, providing insights that are often difficult to obtain through experimental techniques alone. These computational approaches can be broadly categorized into methods that examine static molecular properties and those that simulate their dynamic behavior over time.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a popular tool in computational chemistry for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. nih.gov In the study of aminoindane analogues, DFT calculations are invaluable for determining their most stable three-dimensional structures (geometries) and their relative energetic stabilities.

By performing geometry optimization calculations, researchers can identify the lowest energy conformation of a molecule, which corresponds to its most stable arrangement of atoms. These calculations can reveal important structural details such as bond lengths, bond angles, and dihedral angles. For this compound, DFT could be used to determine the preferred orientation of the amino and hydroxyl groups relative to the indane ring system.

Furthermore, DFT can be used to calculate the energies of different conformations, providing a quantitative measure of their relative stabilities. This information is crucial for understanding which conformations are likely to be populated at physiological temperatures and thus which shapes are relevant for biological activity. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated, offering a more complete picture of the molecule's energetic landscape. mdpi.com

| Property Calculated by DFT | Significance for this compound |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| Relative Conformational Energies | Determines the energy differences between various spatial arrangements of the molecule. |

| Electronic Properties (HOMO/LUMO energies) | Offers insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. |

| Thermodynamic Properties (Enthalpy, Entropy) | Allows for the prediction of the relative populations of different conformers at a given temperature. mdpi.com |

While DFT calculations provide a static picture of a molecule's structure and energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment. mdpi.com For flexible molecules like aminoindanes, MD simulations are essential for exploring the full range of accessible conformations.

In an MD simulation of this compound, the molecule would be placed in a simulated environment, often a box of water molecules to mimic physiological conditions. The simulation would then track the positions and velocities of all atoms over a period of time, typically on the order of nanoseconds to microseconds. The resulting trajectory provides a wealth of information about the molecule's conformational dynamics.

Analysis of the MD trajectory can reveal:

Preferred Conformations: The simulation can identify the most frequently adopted conformations of the molecule in solution.

Conformational Transitions: It can show how the molecule transitions between different stable conformations.

Flexibility of Different Regions: The simulation can highlight which parts of the molecule are rigid and which are more flexible.

Interactions with Solvent: It can provide details about how the molecule interacts with surrounding water molecules through hydrogen bonds and other non-covalent interactions.

Studies on related 2-aminoindans have utilized molecular mechanics and conformational analysis to understand their dopaminergic effects, highlighting the importance of the nitrogen atom's position (axial vs. equatorial) for receptor interaction. nih.gov Similar MD simulations on this compound would be crucial for understanding its dynamic behavior and how its shape might adapt upon binding to a biological target.

The synthesis of chiral molecules like this compound often employs enzymatic methods to achieve high stereoselectivity. Computational approaches can play a significant role in identifying or engineering enzymes with the desired specificity for the synthesis of aminoindanes. These in silico methods can screen large databases of enzymes or predict the effects of mutations on an enzyme's activity and selectivity, thereby guiding laboratory experiments. nih.gov

One common approach is molecular docking, which predicts the preferred binding orientation of a substrate within the active site of an enzyme. By docking a precursor to this compound into the active sites of various enzymes, researchers can identify candidates that are likely to catalyze the desired reaction with the correct stereochemistry.

Furthermore, more advanced techniques like quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the enzymatic reaction itself. These simulations can provide detailed insights into the reaction mechanism and the factors that control the enzyme's specificity. This knowledge can then be used to rationally design mutations that enhance the enzyme's performance for the synthesis of the target aminoindane. While the field of computational enzyme design is still evolving, it holds great promise for the development of efficient and selective biocatalysts for the production of valuable chiral compounds. letifmones.comresearchgate.net

Advanced Characterization and Analytical Techniques for S 3 Amino 5 Hydroxyindane

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed structural analysis of (S)-3-Amino-5-hydroxyindane, offering insights into its atomic-level composition and bonding.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional moieties. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine (-NH₂) would appear as two sharp peaks in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to peaks in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the hydroxyl group would be visible around 1200-1300 cm⁻¹, and the C-N stretching of the amine would be in the 1000-1200 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| N-H | Stretching | 3300 - 3500 (two sharp peaks) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O | Stretching | 1200 - 1300 |

| C-N | Stretching | 1000 - 1200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₉H₁₁NO), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 149.19 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would provide further structural clues. Common fragmentation pathways for aminoindanes involve the loss of the amino group and cleavage of the indane ring. A significant fragment would likely be observed from the loss of the amino group (NH₂), resulting in a peak at [M-16]⁺. Another characteristic fragmentation would be the cleavage of the five-membered ring, leading to various smaller charged fragments.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M]⁺ | ~149 | Molecular Ion |

| [M-NH₂]⁺ | ~133 | Loss of amino group |

| Further Fragments | Various | Cleavage of the indane ring |

Chromatographic and Separation Techniques

Chromatographic methods are essential for assessing the purity and enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and, crucially, for quantifying its enantiomeric excess.

For purity analysis, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral amines. The mobile phase would typically be a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). The two enantiomers, this compound and its (R)-enantiomer, would interact differently with the chiral stationary phase, leading to different retention times and their separation on the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Interactive Data Table: Typical HPLC Conditions for this compound Analysis

| Analysis Type | Column | Mobile Phase (Typical) | Detection |

| Purity | Reversed-Phase C18 | Water/Acetonitrile with 0.1% Formic Acid | UV (e.g., 220 nm) |

| Enantiomeric Excess | Chiral (e.g., Amylose-based) | Hexane (B92381)/Isopropanol | UV (e.g., 220 nm) |

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) can also be used for the purity analysis of this compound, although it often requires derivatization to increase the volatility and improve the chromatographic behavior of the polar amino and hydroxyl groups. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

The derivatized compound is then injected into a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The separation is based on the boiling points and interactions of the analytes with the stationary phase. The purity is determined by comparing the peak area of the derivatized this compound to the total peak area. GC coupled with a mass spectrometer (GC-MS) can provide both chromatographic separation and mass spectral identification of the compound and any impurities. proquest.comresearchgate.netresearchgate.net

Interactive Data Table: Typical GC Conditions for Purity Analysis of Derivatized this compound

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Silylation or Acylation |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the atomic and molecular structure of a crystalline solid. wikipedia.org It provides a three-dimensional map of electron density, from which the precise positions of atoms, their bond lengths, bond angles, and torsional angles can be determined. For chiral molecules such as this compound, single-crystal X-ray diffraction is the gold standard for establishing its absolute configuration.

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. cardiff.ac.uk This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a crystallographer can solve the crystal structure. wikipedia.org

To determine the absolute configuration of a chiral molecule (i.e., distinguishing the (S)-enantiomer from the (R)-enantiomer), anomalous dispersion is utilized. This is typically achieved by using an X-ray wavelength that is close to the absorption edge of one of the atoms in the crystal or by ensuring the presence of a heavier atom. The resulting analysis, often expressed as the Flack parameter, provides a high degree of confidence in the assignment of the absolute stereochemistry.

Beyond confirming the (S)-configuration, the crystal structure reveals detailed information about the molecule's solid-state conformation and its intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups. This information is invaluable for understanding its physical properties and for computational modeling studies.

Chiral Analytical Methods for Enantiomeric Purity Assessment

Assessing the enantiomeric purity, or enantiomeric excess (e.e.), of this compound is crucial for quality control. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most widely adopted and effective technique for this purpose. nih.govyakhak.org

Chiral HPLC relies on the differential interaction between the two enantiomers of the analyte and a chiral selector that is immobilized on the stationary phase. mdpi.com This transient formation of diastereomeric complexes leads to different retention times for the (S)- and (R)-enantiomers, enabling their separation and quantification. The choice of CSP is critical for achieving successful resolution. yakhak.org For a molecule like this compound, which contains both an amino and a hydroxyl group, several types of CSPs are highly effective.

Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs. They consist of derivatives of cellulose or amylose, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. yakhak.orgmdpi.com Chiral recognition is achieved through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. nih.gov Columns like Chiralpak® and Chiralcel® are staples in the field and are available with a variety of selectors to optimize separations. nih.govmdpi.com

Macrocyclic Glycopeptide CSPs: CSPs based on antibiotics like teicoplanin or vancomycin (B549263) (e.g., CHIROBIOTIC™ columns) are particularly effective for separating amino acids and amino alcohols. sigmaaldrich.com These CSPs offer complex multi-modal interactions, including ionic interactions, hydrogen bonding, and inclusion complexation within their basket-like structures, making them suitable for separating polar molecules like 3-amino-5-hydroxyindane. nih.govsigmaaldrich.com

Ligand-Exchange CSPs: This method involves a CSP that contains a chiral ligand, often an amino acid like proline, complexed with a metal ion such as copper(II). chromatographyonline.com The enantiomers of the analyte displace the solvent molecules and form transient diastereomeric complexes with the chiral ligand-metal center, leading to separation. This technique is particularly well-suited for the resolution of amino acids and amino alcohols. chromatographyonline.com

The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition (typically mixtures of alkanes like hexane with an alcohol modifier such as isopropanol or ethanol) to achieve baseline resolution and accurate quantification of enantiomeric purity. yakhak.orgchromatographyonline.com

Below is an interactive table summarizing common chiral stationary phases applicable for the analysis of chiral amines and amino alcohols.

| CSP Type | Chiral Selector Example | Common Trade Name(s) | Primary Interaction Mechanism | Typical Mobile Phase Mode | Applicability for Amino Alcohols |

|---|---|---|---|---|---|

| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD | Hydrogen bonding, π-π interactions, steric inclusion | Normal Phase, Polar Organic | High |

| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD | Hydrogen bonding, π-π interactions, steric inclusion | Normal Phase, Reversed Phase | High |

| Macrocyclic Glycopeptide | Teicoplanin | CHIROBIOTIC™ T | Inclusion complexation, ionic interactions, hydrogen bonding | Reversed Phase, Polar Ionic | Very High |

| Cyclodextrin Derivative | β-cyclodextrin derivatives | CYCLOBOND™ | Inclusion into chiral cavity, hydrogen bonding | Reversed Phase, Normal Phase | Moderate to High |

| Ligand Exchange | L-Proline and Cu(II) ions | Chiralpak® WH | Diastereomeric metal complexation | Aqueous | Very High |

Future Directions and Research Opportunities in S 3 Amino 5 Hydroxyindane Chemistry

Development of Novel Stereoselective Synthetic Pathways

The efficient and enantiomerically pure synthesis of (S)-3-Amino-5-hydroxyindane and its derivatives is paramount for advancing its medicinal chemistry applications. While some asymmetric syntheses of aminoindanes have been reported, there remains a compelling need for the development of more innovative and scalable stereoselective pathways. Future research in this area should focus on several key strategies:

Asymmetric Catalysis: The application of chiral catalysts, such as those based on transition metals (e.g., rhodium, iridium) or organocatalysts, presents a powerful approach to control the stereochemistry at the C3 position of the indane core. nih.gov The development of novel chiral ligands and catalytic systems specifically tailored for the synthesis of 3-aminoindanes could lead to highly efficient and enantioselective transformations.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure compounds. nih.gov Exploring enzymes such as lipases or nitrilases for the kinetic resolution of racemic 3-amino-5-hydroxyindane or its precursors could provide a practical and scalable route to the desired (S)-enantiomer.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, can provide an effective strategy for the synthesis of chiral molecules. nih.gov Investigating synthetic routes that leverage the inherent chirality of natural products to construct the this compound scaffold is a promising avenue.

These advanced synthetic methods will not only facilitate the production of the parent compound but also enable the efficient synthesis of a diverse library of chiral derivatives for biological screening.

Design and Synthesis of New Derivatives with Enhanced Selectivity and Potency for Specific Biological Targets

The true potential of this compound lies in its ability to serve as a scaffold for the generation of new derivatives with tailored biological activities. The amino and hydroxyl groups provide convenient handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov Future efforts in this domain should be directed towards:

Target-Oriented Synthesis: Designing and synthesizing derivatives with specific biological targets in mind is a key strategy. For instance, the indane nucleus is a core component of molecules with neuroprotective and anticancer properties. researchgate.net By strategically modifying the amino and hydroxyl functionalities, or by introducing substituents on the aromatic ring, it is possible to optimize the affinity and selectivity of these derivatives for targets such as monoamine transporters, kinases, or other enzymes implicated in disease. nih.govtudublin.ie

SAR-Guided Optimization: A systematic approach to SAR studies is crucial for identifying the key structural features responsible for biological activity. This involves the synthesis of a focused library of analogs with variations at different positions of the indane scaffold and evaluating their potency and selectivity. ucsd.edu The insights gained from these studies will guide the rational design of next-generation compounds with improved pharmacological profiles.

Interactive Table of Potential Derivative Modifications and Their Rationale:

| Modification Site | Potential Modification | Rationale for Enhanced Activity |

| Amino Group (C3) | Acylation, Alkylation, Sulfonylation | Modulate binding affinity and selectivity for specific receptors or enzymes. |

| Hydroxyl Group (C5) | Etherification, Esterification | Improve pharmacokinetic properties such as lipophilicity and metabolic stability. |

| Aromatic Ring | Introduction of various substituents | Fine-tune electronic properties and steric interactions to optimize target binding. |

In-Depth Mechanistic Studies of Biological Activities

While preliminary studies may reveal the biological activity of this compound derivatives, a thorough understanding of their mechanism of action at the molecular level is essential for their development as therapeutic agents. Future research should prioritize in-depth mechanistic studies to elucidate how these compounds exert their effects. This can be achieved through:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific protein targets of bioactive derivatives.

Biochemical and Cellular Assays: Conducting detailed in vitro assays to characterize the interaction of the compounds with their identified targets and to understand their effects on cellular signaling pathways.

Structural Biology: Utilizing X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound-target complex, providing a detailed picture of the binding interactions.

A comprehensive understanding of the mechanism of action will not only validate the therapeutic potential of these compounds but also provide a rational basis for their further optimization.

Application of Advanced Computational Tools for Rational Design

In silico methods have become indispensable in modern drug discovery, enabling the rational design of molecules with desired properties and reducing the time and cost of research and development. jbcpm.com The application of advanced computational tools will be instrumental in unlocking the full potential of the this compound scaffold. Key computational approaches include:

Molecular Docking: Predicting the binding mode and affinity of designed derivatives to their biological targets. nih.govalrasheedcol.edu.iq This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. jbcpm.com

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.comnih.gov This information can be used to design novel scaffolds that mimic the key interactions of known active compounds.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models can be used to predict the activity of virtual compounds and to guide the design of more potent analogs.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex over time to gain insights into the stability of the interaction and the role of conformational changes. nih.gov

By integrating these computational approaches into the drug discovery pipeline, researchers can accelerate the design-synthesis-test cycle and increase the probability of success.

Integration of this compound into Complex Bioactive Scaffolds

The versatility of the this compound core makes it an attractive building block for the construction of more complex molecular architectures, including hybrid molecules and natural product analogs. nih.gov This strategy aims to combine the favorable properties of the indane scaffold with those of other pharmacologically active moieties to create novel therapeutic agents with unique mechanisms of action. nih.govmdpi.com Future research in this area could explore:

Hybrid Molecule Design: Covalently linking the this compound scaffold to other known pharmacophores to create dual-acting or multi-target drugs. nih.gov This approach has the potential to address complex diseases with a single therapeutic agent.

Scaffold Hopping: Using the indane core as a template to design novel scaffolds that maintain the key pharmacophoric features but possess different physicochemical properties. rsc.org

Natural Product Synthesis: Incorporating the this compound moiety into the synthesis of complex natural products or their analogs to enhance their biological activity or improve their drug-like properties.

The integration of this chiral building block into more elaborate molecular frameworks opens up new avenues for the discovery of innovative medicines.

Exploration of New Pharmacological Applications based on Indane Core Versatility

The indane scaffold is present in a wide range of drugs with diverse therapeutic applications, including treatments for cancer, inflammation, and neurodegenerative diseases. researchgate.neteburon-organics.com This inherent versatility suggests that derivatives of this compound may possess a broad spectrum of pharmacological activities waiting to be discovered. A key future direction is the systematic exploration of new therapeutic applications for this compound class. This can be achieved through:

Broad Biological Screening: Testing libraries of this compound derivatives in a wide range of phenotypic and target-based assays to identify novel biological activities.

Repurposing and Target Deconvolution: Investigating existing indane-based drugs and their metabolites to identify new therapeutic indications and to understand their off-target effects.

By casting a wide net in biological screening, researchers may uncover unexpected and valuable pharmacological properties of this compound derivatives, leading to the development of first-in-class therapies for a variety of diseases.

Q & A

Q. What are the optimal synthetic routes for (S)-3-Amino-5-hydroxyindane, and how can enantiomeric purity be ensured?

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., hydroxy and amine protons resonate at δ 4.8–5.2 and δ 1.8–2.5, respectively). FT-IR identifies NH/OH stretches (3200–3500 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₉H₁₁NO₂: [M+H]⁺ = 166.0863). Cross-reference with computational simulations (DFT) for structural validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS standards : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation (use NIOSH-approved respirators if airborne particles are present). In case of skin contact, wash immediately with soap/water. For spills, collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store at 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

Q. What experimental design considerations are critical when studying the compound's stability under different pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies :

- pH Stability : Test in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC every 24 hours.

- Thermal Stability : Use DSC/TGA to identify decomposition points (e.g., >150°C).

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products.

For adsorption on lab surfaces (e.g., glassware), pre-treat with silanizing agents to minimize loss .

Q. How can computational modeling enhance the understanding of this compound’s receptor interactions?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to predict binding poses in target receptors (e.g., GPCRs). Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å). Cross-correlate with QSAR models to identify critical substituents (e.g., hydroxy group’s role in hydrogen bonding). Compare results against mutagenesis data to refine predictions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.